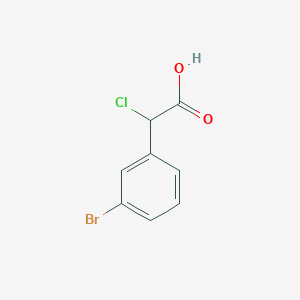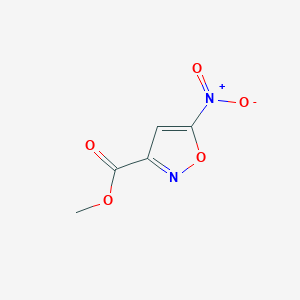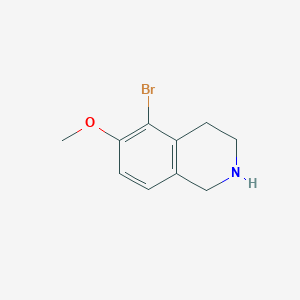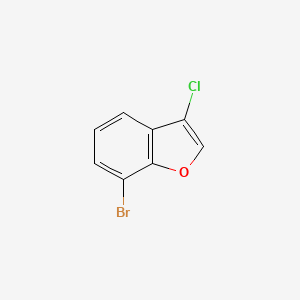
2-(3-Bromophenyl)-2-chloroacetic acid
Overview
Description
2-(3-Bromophenyl)-2-chloroacetic acid is an organic compound that belongs to the class of haloacetic acids It is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-chloroacetic acid can be achieved through several methods. One common approach involves the halogenation of phenylacetic acid derivatives. For instance, starting with 3-bromophenylacetic acid, chlorination can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions to introduce the chlorine atom at the alpha position of the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize side reactions and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-chloroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding phenylacetic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce quinones or dehalogenated derivatives, respectively.
Scientific Research Applications
2-(3-Bromophenyl)-2-chloroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-chloroacetic acid involves its ability to undergo nucleophilic substitution reactions. The halogen atoms (bromine and chlorine) are electron-withdrawing groups, making the carbon atoms they are attached to more electrophilic. This electrophilicity allows nucleophiles to attack these carbon atoms, leading to the formation of new bonds and the release of the halogen atoms.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylacetic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorophenylacetic acid:
2-(4-Bromophenyl)-2-chloroacetic acid: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.
Uniqueness
2-(3-Bromophenyl)-2-chloroacetic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and potential applications. The combination of these halogens allows for a wider range of chemical transformations and makes the compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-chloroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXWYKCWNADYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B3236341.png)


![5-Bromothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B3236362.png)
![2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3236369.png)




![6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3236413.png)
